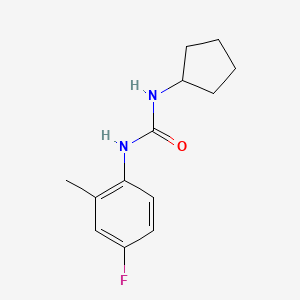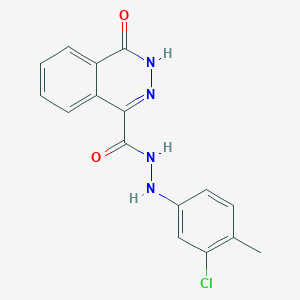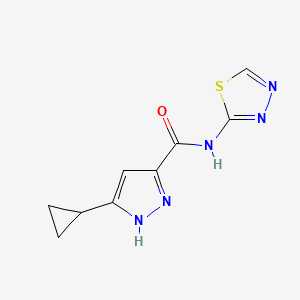
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(1H-pyrazol-4-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(1H-pyrazol-4-yl)propanamide is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer growth, or microbial infection.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), inhibit the proliferation and migration of cancer cells, and inhibit the growth of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(1H-pyrazol-4-yl)propanamide in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research of 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(1H-pyrazol-4-yl)propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to enhance its potency and selectivity. Additionally, its potential applications in combination therapy with other drugs or as a drug delivery system can be explored.
Métodos De Síntesis
The synthesis of 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(1H-pyrazol-4-yl)propanamide involves the reaction of 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-amino-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(1H-pyrazol-4-yl)propanamide has been studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Propiedades
IUPAC Name |
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-(1H-pyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-7(2)11-15-10(18-16-11)4-3-9(17)14-8-5-12-13-6-8/h5-7H,3-4H2,1-2H3,(H,12,13)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTDKCDIKOAXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-difluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7497498.png)
![1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7497511.png)
![1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7497516.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7497535.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)


![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)

![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)

![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
